molecular formula C8H8N4O B1455155 N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide CAS No. 939999-93-6

N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide

Cat. No. B1455155
M. Wt: 176.18 g/mol
InChI Key: WQOPFFRPTUGOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide” is a chemical compound with the molecular formula C8H8N4O and a molecular weight of 176.18 .


Molecular Structure Analysis

The InChI code for “N’-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide” is 1S/C8H8N4O/c9-8(11-13)6-5-12-4-2-1-3-7(12)10-6/h1-5,8H,9H2 . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

“N’-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide” is a solid at room temperature . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on developing new synthetic routes and exploring the chemical properties of imidazo[1,2-a]pyridine derivatives. For instance, the synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and its derivatives has been achieved via cyclization, followed by coupling with various amino acid derivatives, showcasing the versatility of these compounds in chemical synthesis (Stanovnik et al., 2008). Additionally, the catalyst-free synthesis of 3-hydroxyimidazo[1,2-a]pyridine zwitterion derivatives via a three-component reaction highlights innovative approaches to synthesize these compounds without the need for metal catalysts, presenting an eco-friendly alternative (Ghandi et al., 2017).

Biological Activities

Imidazo[1,2-a]pyridine derivatives have shown promise in various biological applications. Research on 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids has uncovered their potential antiinflammatory, analgesic, antipyretic, and ulcerogenic activities, indicating their utility in therapeutic development (Abignente et al., 1982). Moreover, the synthesis and evaluation of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives for their anti-hepatitis B virus (HBV) activity suggest these compounds could contribute significantly to antiviral therapy (Chen et al., 2011).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) for "N’-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide" .

properties

IUPAC Name

N'-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-8(11-13)6-5-12-4-2-1-3-7(12)10-6/h1-5,13H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOPFFRPTUGOIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC(=CN2C=C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679527
Record name N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide

CAS RN

939999-93-6
Record name N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide
Reactant of Route 2
N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide
Reactant of Route 3
Reactant of Route 3
N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.